The compound is classified as a 1,4-dihydropyridine derivative, specifically a pyridinecarboxylic acid. It has the CAS Number 74936-72-4 and is also referred to by several synonyms including PRAN-001 and Nicardipine USP Related Compound A. This compound serves as an important intermediate in the synthesis of pharmaceuticals such as Barnidipine and Lercanidipine hydrochloride, which are used to treat hypertension by acting as calcium channel blockers .
The synthesis of 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid typically involves several steps:
This method is noted for its high yield and purity without the need for extensive chromatographic purification.
The molecular formula for 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is C16H16N2O6, with a molecular weight of 332.31 g/mol.
5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid participates in various chemical reactions typical of dihydropyridine derivatives:
These reactions are essential for further modifications leading to more complex pharmaceutical compounds.
As a calcium channel blocker, the mechanism of action for 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid involves:
The physical and chemical properties of 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid include:
Property | Value |
---|---|
Molecular Weight | 332.31 g/mol |
Melting Point | 200 - 202 °C |
Boiling Point | Predicted ~505 °C |
Density | ~1.345 g/cm³ |
Solubility | Sparingly soluble in DMSO; slightly soluble in heated methanol |
pKa | ~1.66 (predicted) |
Color | Pale yellow to light yellow |
These properties indicate its potential stability under standard conditions and its solubility profile which affects its bioavailability.
5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid has several scientific applications:
The 1,4-dihydropyridine (1,4-DHP) nucleus represents a privileged scaffold in drug design due to its unique electronic configuration and versatile pharmacological profiles. This heterocyclic system features a partially reduced pyridine ring where nitrogen atoms at position 1 and conjugated double bonds create a push-pull electron system. This arrangement facilitates redox reactivity and interactions with biological targets, most notably voltage-gated calcium channels (VGCCs) [1] [3]. The core structure exhibits a boat-like conformation with C4 substituents adopting pseudoaxial orientations, a critical feature for receptor binding [8].
The pharmacological profile of 1,4-DHPs is exquisitely sensitive to substituent effects:
Table 1: Structure-Activity Relationships in 1,4-Dihydropyridine Derivatives
Position | Substituent in Keyword Compound | Electronic Effect | Biological Consequence |
---|---|---|---|
C3 | Methoxycarbonyl | Electron-withdrawing | Enhances calcium channel affinity via dipole interactions |
C4 | 3-Nitrophenyl | Strong electron-withdrawing | Improves L-type selectivity and P-gp inhibition |
C5 | Carboxylic acid | Electron-withdrawing | Increases water solubility and hydrogen bonding capacity |
C2/C6 | Methyl | Weak electron-donating | Provides metabolic stability and optimal steric bulk |
Beyond cardiovascular applications, the 1,4-DHP core demonstrates antioxidant properties by mimicking NADH coenzymes in redox reactions, scavenging reactive oxygen species through hydrogen donation from N1-H [9]. Recent research also highlights its potential in neurological disorders (via T-channel modulation) and oncology (through DNA interaction and MDR reversal) [4] [7].
The therapeutic journey of 1,4-DHPs began with the serendipitous discovery of nifedipine in 1972 during coronary dilator screening at Bayer AG [2]. Its identification as a potent vascular smooth muscle relaxant established the DHP class of calcium channel blockers (CCBs). The structural evolution progressed through three generations:
Table 2: Historical Milestones in Dihydropyridine Development
Time Period | Key Compounds | Structural Innovations | Therapeutic Advances |
---|---|---|---|
1970s | Nifedipine | Symmetrical esters; C4 phenyl | Coronary vasodilation; Antihypertensive |
1980s | Nimodipine, Nicardipine | C4 ortho-substituted aryl; Ester asymmetry | Tissue selectivity (cerebral/vascular) |
1990s | Amlodipine | C2 aminoalkoxymethyl; Long side chain | Once-daily dosing; Reduced reflex tachycardia |
2000s-Present | Keyword compound; M3 | C4 3-nitrophenyl; Ring fusion; Carboxylic acid at C5 | Dual L/T-blockade; MDR reversal; Neuroprotection |
The keyword compound emerged from structure-activity studies exploring nitroaryl substitutions. The 3-nitro configuration specifically enhanced P-glycoprotein inhibition (EC₅₀ ~5-25 μM) while maintaining calcium antagonism, addressing a key limitation of earlier DHPs in oncology applications [1] [6]. Contemporary research focuses on chiral resolution (as enantiomers exhibit divergent agonist/antagonist profiles) and photostability improvements through formulation science [10].
The systematic name 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid follows IUPAC conventions for Hantzsch-type derivatives. Its structural breakdown adheres to these naming principles:
Stereochemical numbering assigns priority based on Cahn-Ingold-Prelog rules:
Table 3: Atomic Numbering and Bonding in the Keyword Compound
Position | Atom/Bond Type | Bond Angles/Lengths | Spectral Signatures (NMR) |
---|---|---|---|
N1 | Secondary amine | N1-H: ~1.01 Å (X-ray) | δ~8.5-9.5 ppm (¹H, DMSO-d₆) [8] |
C2/C6 | sp³-hybridized methyl | C2-C7: 1.50 Å; C6-C8: 1.50 Å | δ~2.20-2.35 ppm (¹H); δ~18-20 ppm (¹³C) |
C3/C5 | sp²-hybridized carbonyl | C3-C9: 1.49 Å (carboxyl); C5-OCH₃: 1.34 Å | δ~166-168 ppm (¹³C carbonyl) [8] |
C4 | sp³-hybridized chiral center | C4-C11 (aryl): 1.51 Å | δ~4.90-5.05 ppm (¹H); δ~36-42 ppm (¹³C) |
C4-aryl | 3-Nitrophenyl | N-O bond: 1.21 Å; Dihedral: ~30° | δ~7.5-8.5 ppm (¹H aromatic) [8] |
The carboxylic acid at C3 and ester at C5 create a zwitterionic potential, with pKₐ values typically ~4.2 for the carboxylic acid and ~10.5 for the enamine proton. This amphotericism enables salt formation (e.g., sodium salts for injection) and influences membrane permeability [3]. The 3-nitrophenyl group exhibits characteristic NMR shifts: ortho-protons resonate at δ~8.25 ppm (doublet), meta-protons at δ~7.75 (triplet), and para-proton at δ~7.65 (triplet) due to anisotropic effects of the nitro group [8].
In chemical taxonomy, this compound belongs to:
Its Chemical Abstracts Service registry number and molecular formula should be referenced in synthetic literature for unambiguous identification, though specific identifiers were not provided in the search results. The systematic name precisely distinguishes it from isomers like 4-(4-nitrophenyl) or symmetrical analogs lacking the carboxylic acid moiety [3] [5].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4